molecular formula C24H28ClFN4O2 B2720244 N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922559-26-0

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2720244
CAS RN: 922559-26-0
M. Wt: 458.96
InChI Key: GVWPPXGEWUWRQV-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H28ClFN4O2 and its molecular weight is 458.96. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research into similar compounds has highlighted their potential as neurokinin-1 (NK1) receptor antagonists. These compounds are studied for their effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. The design of these molecules aims to achieve a high affinity, orally active antagonism with long central duration of action, a characteristic crucial for therapeutic applications in managing nausea and depressive disorders (Harrison et al., 2001).

Ligand Mediated Unique Coordination Chemistry

The study of ligands similar to the one described in the inquiry reveals their role in unique coordination chemistry, especially concerning copper (II). These investigations provide insights into how variations in the ligand structure, such as the presence of fluorophenyl groups, affect the coordination chemistry, magnetic properties, and nuclearity of the resultant complexes. This research has implications for understanding the fundamental aspects of metal-ligand interactions, which could be pivotal in developing new materials or catalytic processes (Majumder et al., 2016).

Synthesis and Cytotoxic Effect of Novel Derivatives

Studies on structurally related compounds, involving the synthesis of novel derivatives and their cytotoxic effects, are crucial for discovering potential therapeutic agents. These research efforts aim to identify compounds with significant inhibitory effects on tumor cell lines, which could lead to the development of new anticancer drugs. Such studies also explore the synthesis of these compounds and their mechanism of action at the molecular level (Flefel et al., 2015).

Molecular Interaction with CB1 Cannabinoid Receptor

The interaction of compounds with the CB1 cannabinoid receptor has been a subject of scientific research, focusing on understanding the molecular basis of this interaction. Such studies are important for the development of drugs targeting the endocannabinoid system, which could have applications in treating a variety of conditions, including pain, addiction, and metabolic disorders (Shim et al., 2002).

Anti-Acetylcholinesterase Activity

Research into compounds with a piperidine structure has shown potential for anti-acetylcholinesterase (anti-AChE) activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's. The development of these compounds involves understanding their structure-activity relationships and their ability to inhibit AChE, a key enzyme involved in neurotransmission (Sugimoto et al., 1992).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClFN4O2/c1-29-12-9-17-13-16(5-8-21(17)29)22(30-10-3-2-4-11-30)15-27-23(31)24(32)28-18-6-7-20(26)19(25)14-18/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWPPXGEWUWRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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